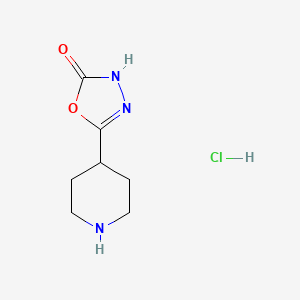

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Description

Properties

IUPAC Name |

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYNNHQVKXBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNC(=O)O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648057 | |

| Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046079-35-9 | |

| Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The final product is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. For instance:

- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values indicating effective growth inhibition at low concentrations .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 | 0.275 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF7 | 0.417 |

Receptor Ligands

The compound has been investigated for its role as a ligand for various receptors:

- 5-Hydroxytryptamine (5-HT) Receptors : It has shown promise as a ligand for the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive function. The structure allows modulation of receptor activity, potentially leading to therapeutic applications in gastrointestinal disorders and neurological conditions .

GABAA Receptor Modulation

Research indicates that 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can act on GABAA receptors:

- In experiments assessing its agonistic properties on GABAA receptors, it was found to induce currents comparable to GABA itself at certain receptor subtypes (α2, α3, and α5). This suggests potential applications in treating anxiety and seizure disorders .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer properties of various oxadiazole derivatives, compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to established chemotherapeutics like erlotinib, suggesting a promising avenue for further development .

Case Study 2: GABAA Receptor Agonists

A study focused on synthesizing derivatives targeting GABAA receptors revealed that modifications to the piperidine moiety significantly impacted receptor selectivity and activity. The findings support the potential of these compounds in developing novel anxiolytic agents .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, differing in substituents, heterocyclic cores, or salt forms:

Key Comparative Findings

Structural Modifications and Pharmacological Activity

- Piperidine vs. Aromatic Substitutions : Replacement of the piperidin-4-yl group with fluorophenyl (1044766-09-7) or chlorophenyl (22815-98-1) groups alters target selectivity. Fluorinated derivatives may improve blood-brain barrier penetration, while chlorophenyl variants are linked to agrochemical applications .

- Salt Forms : The hydrochloride salt of the target compound enhances aqueous solubility (critical for in vivo studies) compared to its free base (4114-31-2) .

Physicochemical and Commercial Factors

- Purity and Cost : The target compound is priced higher (¥989/100 mg) than simpler derivatives like 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (¥6930/5g), reflecting its complex synthesis and demand in medicinal chemistry .

- Hazard Profile : Derivatives with hydroxypiperidine substituents (1185303-76-7) are classified as irritants, whereas the target compound lacks significant hazard labeling .

Biological Activity

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- CAS Number : 1046079-35-9

This compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

-

Receptor Interaction :

- The compound acts as a ligand for serotonin receptors (5-HT4) and histamine receptors (H3), which are implicated in several neurological and gastrointestinal disorders .

- It has been shown to exhibit significant binding affinity to these receptors, indicating potential therapeutic applications in conditions such as depression and anxiety disorders .

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of oxadiazole compounds exhibit antimicrobial properties. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other bacterial strains .

- The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

-

Enzyme Inhibition :

- The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's .

- Additionally, it demonstrated strong inhibitory effects against urease, an enzyme associated with kidney stones and certain infections .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to strong against specific bacteria | Disruption of cell wall synthesis |

| AChE Inhibition | Strong | Inhibition of acetylcholinesterase |

| Urease Inhibition | Strong | Inhibition of urease activity |

| Receptor Binding | High affinity for 5-HT4 and H3 | Modulation of neurotransmitter activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxadiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development in treating bacterial infections .

Case Study 2: Neuroprotective Potential

Research exploring the neuroprotective effects of oxadiazole derivatives highlighted the potential of this compound as an AChE inhibitor. The study utilized in vitro assays to demonstrate its efficacy in enhancing cholinergic signaling, which is vital for cognitive function .

Q & A

Q. What safety protocols should be followed when handling 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Exposure Response:

- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Flush eyes with water for 10–15 minutes; seek medical attention if irritation persists .

- Storage: Store in a cool, dry environment (2–8°C) away from light and moisture to prevent degradation .

Q. How can thin-layer chromatography (TLC) be optimized to monitor the synthesis of this compound?

Methodological Answer:

- Solvent System: Use toluene:ethyl acetate:water (8.7:1.2:1.1 v/v) for optimal separation .

- Visualization: Iodine vapor or UV light (254 nm) to detect spots. A single spot confirms reaction completion .

- Rf Values: Compare experimental Rf with standards; deviations may indicate impurities or side reactions .

Q. What analytical techniques are recommended for initial purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (206–254 nm). Adjust mobile phase (e.g., ammonium acetate buffer, pH 6.5) for peak resolution .

- Melting Point: A sharp range (e.g., 175–177°C) indicates high purity; broad ranges suggest contamination .

Advanced Research Questions

Q. How can structural contradictions in NMR and IR data be resolved during characterization?

Methodological Answer:

- Multi-Technique Validation:

- 1H-NMR: Compare chemical shifts (e.g., δ 14.89 ppm for enol protons in oxadiazole derivatives) with literature .

- IR: Confirm functional groups (e.g., 3425 cm⁻¹ for O-H stretching, 1612 cm⁻¹ for C=N) .

- Sample Purity: Re-crystallize from hexane:acetone (10:1) to remove impurities affecting spectral clarity .

- Computational Validation: Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies improve synthetic yield in piperidine-oxadiazole coupling reactions?

Methodological Answer:

- Reaction Optimization:

- Catalyst: Test Lewis acids (e.g., ZnCl₂) for enhanced nucleophilic substitution .

- Solvent: Chloroform or DMF improves solubility of hydrophobic intermediates .

- Temperature: Reflux conditions (e.g., 80°C for 4–6 hours) increase reaction efficiency .

- Workup: Neutralize with cold NaOH to precipitate the product, minimizing side reactions .

Q. How can LC-MS and HRMS data be interpreted to confirm molecular ion peaks?

Methodological Answer:

- LC-MS: Look for [M+H]⁺ or [M-H]⁻ ions. For example, [M+H]⁺ at 312.4 amu matches C19H21NO3·HCl .

- HRMS: Compare experimental m/z (e.g., 562.3882) with theoretical values (562.3890) to confirm molecular formula .

- Fragmentation Patterns: Identify diagnostic fragments (e.g., loss of HCl or oxadiazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.